1-(2-(Bromomethyl)phenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Bromomethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-phenylpropan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols .
Scientific Research Applications
1-(2-(Bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The carbonyl group in the propan-2-one moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial in the compound’s reactivity and its applications in synthesis .
Comparison with Similar Compounds
1-Bromo-2-phenyl-2-propanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Bromo-1-phenylpropane: Lacks the carbonyl group, making it less reactive in certain reactions.
Uniqueness: 1-(2-(Bromomethyl)phenyl)propan-2-one is unique due to the presence of both a bromomethyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[2-(bromomethyl)phenyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWBIBJQWDQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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